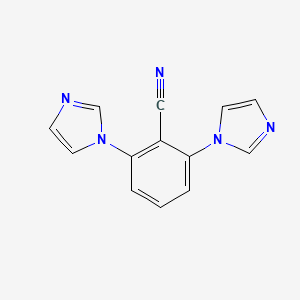

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is a heterocyclic compound that features two imidazole rings attached to a benzene ring with a nitrile group. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole rings can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

科学的研究の応用

Coordination Chemistry

Coordination Polymers and Metal-Organic Frameworks

One of the primary applications of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is as a ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the coordination of metal ions with organic ligands, leading to complex structures with potential applications in gas storage, separation, and catalysis.

- Synthesis : The compound can act as a bridging ligand, facilitating the formation of extended networks. For example, it has been utilized in creating Cu(II) coordination polymers, where it coordinates with metal ions to form stable structures with specific geometries .

- Properties : The resulting CPs and MOFs exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in drug delivery systems and environmental remediation .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The imidazole ring is known for its biological activity, particularly in inhibiting various enzymes involved in cancer progression.

- Mechanism of Action : Compounds derived from this structure have shown efficacy against specific cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, certain derivatives have been reported to exhibit IC50 values comparable to established chemotherapeutic agents .

- Targeting Indoleamine 2,3-Dioxygenase : The compound's ability to bind to heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) has been explored. This binding can inhibit the enzyme's activity, which is crucial for tumor immune evasion .

Materials Science

Nanomaterials and Catalysts

The unique chemical structure of this compound allows for its incorporation into nanomaterials that can serve as catalysts or functional materials.

- Catalytic Applications : Research indicates that this compound can enhance catalytic activity in various reactions due to its ability to stabilize transition states or activate substrates .

- Nanocomposites : When combined with metals or other organic compounds, it can form nanocomposites that possess enhanced electronic or optical properties suitable for sensors or energy storage devices .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Coordination Chemistry | Synthesis of CPs and MOFs | High stability and tunable properties |

| Medicinal Chemistry | Anticancer agents | Effective against cancer cell lines |

| Materials Science | Catalysts and nanocomposites | Enhanced catalytic activity |

作用機序

The mechanism of action of 2,6-di(1H-imidazol-1-yl)benzenecarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazole rings can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

類似化合物との比較

Similar Compounds

1H-imidazole: A simpler imidazole compound with a single ring.

2,4,5-trisubstituted imidazoles: Compounds with additional substituents on the imidazole ring.

Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is unique due to the presence of two imidazole rings and a nitrile group attached to a benzene ring. This structure provides a combination of properties that can be exploited in various applications, making it a versatile compound in scientific research .

生物活性

2,6-di(1H-imidazol-1-yl)benzenecarbonitrile is a compound featuring imidazole rings that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with two imidazole groups at the 2 and 6 positions and a cyano group at the benzenecarbonitrile position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.097 µg/mL against Streptococcus pyogenes .

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole rings can form hydrogen bonds with enzyme active sites, inhibiting their function.

- Receptor Binding : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against common pathogens, suggesting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.097 | Streptococcus pyogenes |

| Other Imidazole Derivative | 0.78 | Salmonella enterica |

Study on Anticancer Activity

Another investigation focused on the anticancer properties of imidazole derivatives, where this compound was tested against various cancer cell lines. The findings revealed significant antiproliferative effects.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Gefitinib |

| MCF7 (Breast Cancer) | 3.5 | Lapatinib |

特性

IUPAC Name |

2,6-di(imidazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c14-8-11-12(17-6-4-15-9-17)2-1-3-13(11)18-7-5-16-10-18/h1-7,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYQQENDYWWNJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N2C=CN=C2)C#N)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。